molecular formula C14H26N2O4 B7928609 [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928609
M. Wt: 286.37 g/mol
InChI Key: MEEFWBKAKZKDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclohexylamino moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps:

    Protection of the amine group: The initial step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the cyclohexylamino moiety: This step involves the reaction of the protected amine with cyclohexylamine under controlled conditions.

    Introduction of the acetic acid group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include azides or nitriles.

Scientific Research Applications

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.

Comparison with Similar Compounds

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: can be compared with other similar compounds such as:

The uniqueness of This compound

Properties

IUPAC Name

2-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16(4)11-8-6-5-7-10(11)15-9-12(17)18/h10-11,15H,5-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFWBKAKZKDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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